molecular formula C4H3N3O B12978301 5-Methyl-1,2,4-oxadiazole-3-carbonitrile

5-Methyl-1,2,4-oxadiazole-3-carbonitrile

Cat. No.: B12978301
M. Wt: 109.09 g/mol
InChI Key: BNIAJAXYEFVSAV-UHFFFAOYSA-N
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Description

5-Methyl-1,2,4-oxadiazole-3-carbonitrile is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with nitriles under acidic conditions. For example, the treatment of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles in toluene, yields 3,5-disubstituted 1,2,4-oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process may include the use of solvents like toluene and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,4-oxadiazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxadiazole derivatives with different substituents.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve solvents like ethanol or toluene and may require specific temperatures and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

5-Methyl-1,2,4-oxadiazole-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,4-oxadiazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of bacterial cells by interfering with their DNA synthesis or protein production. The compound’s ability to form hydrogen bonds with biological molecules enhances its binding affinity and specificity, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

5-Methyl-1,2,4-oxadiazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it exhibits different reactivity and stability profiles, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C4H3N3O

Molecular Weight

109.09 g/mol

IUPAC Name

5-methyl-1,2,4-oxadiazole-3-carbonitrile

InChI

InChI=1S/C4H3N3O/c1-3-6-4(2-5)7-8-3/h1H3

InChI Key

BNIAJAXYEFVSAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C#N

Origin of Product

United States

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